

# imipramine hydrochloride liquid membrane formation

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## Compound Focus: Imipramine Hydrochloride

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## Liquid Membrane Formation and Mechanism

Tricyclic antidepressant drugs like **imipramine hydrochloride** are **surface-active** and can form a liquid membrane on a supporting membrane, such as cellulose acetate, when their concentration exceeds the critical micelle concentration (CMC) [1]. This liquid membrane acts as a physical barrier that can **regulate the permeability** of various biological molecules.

The specific orientation of the imipramine liquid membrane relative to the permeating substance is crucial [1]:

- When the **hydrophilic surface** faces the permeants, permeability of biogenic amines **increases**.
- When the **hydrophobic surface** faces the permeants, permeability of biogenic amines **markedly decreases**.

This reduction in passive transport is believed to contribute to imipramine's mechanism of action by reducing the uptake of biogenic amines like noradrenaline and dopamine in nervous tissue [1].

## Data on Solute Permeability

The table below shows solute permeability data for biogenic amines and cations, demonstrating how imipramine liquid membrane orientation influences permeability [1].

Permeant	Control ( $\omega_1$ )	Hydrophobic Surface ( $\omega_2$ )	Hydrophilic Surface ( $\omega_3$ )
Dopamine	$2.657 \times 10^{-10}$	$1.048 \times 10^{-10}$	$4.337 \times 10^{-10}$
Noradrenaline	$9.893 \times 10^{-10}$	$4.820 \times 10^{-10}$	$1.210 \times 10^{-9}$
Adrenaline	$4.625 \times 10^{-10}$	$1.768 \times 10^{-10}$	$6.887 \times 10^{-10}$
5-Hydroxytryptamine	$2.272 \times 10^{-10}$	$0.973 \times 10^{-10}$	$9.541 \times 10^{-10}$
Sodium (chloride)	$0.862 \times 10^{-10}$	$0.469 \times 10^{-10}$	$0.712 \times 10^{-10}$
Potassium (chloride)	$4.757 \times 10^{-10}$	$1.383 \times 10^{-10}$	$1.861 \times 10^{-10}$
Calcium (chloride)	$0.566 \times 10^{-10}$	$0.102 \times 10^{-10}$	$0.208 \times 10^{-10}$

> **Experimental Context:** **Imipramine hydrochloride** concentration =  $5.92 \times 10^{-4}$  M; Temperature =  $37 \pm 0.1^\circ\text{C}$ ;  $\omega$  values in moles  $\text{N}^{-1} \text{sec}^{-1}$ . Control ( $\omega_1$ ) shows permeability without imipramine.

## Experimental Protocols

### Hydraulic Permeability and Solute Permeability

This method demonstrates liquid membrane formation and measures its effect on solute transport [1].

- **Supporting Membrane:** Cellulose acetate microfiltration membranes.
- **Drug Solution:** **Imipramine hydrochloride** at a concentration higher than its CMC (e.g.,  $5.92 \times 10^{-4}$  M) to ensure complete coverage of the supporting membrane.
- **Apparatus:** A transport cell with two compartments (C and D).
- **Procedure:**
  - Measure hydraulic permeability.
  - Perform two sets of solute permeability ( $\omega$ ) experiments:
    - **Set 1 (First Set):** Permeants face the **hydrophilic surface** of the liquid membrane (imipramine in compartment C).
    - **Set 2 (Second Set):** Permeants face the **hydrophobic surface** (imipramine in compartment D).
  - Conduct control experiments with no imipramine.

- **Conditions:** All measurements are made at a consistent physiological temperature of  $37 \pm 0.1^\circ\text{C}$ .
- **Analysis:** Compare solute permeability ( $\omega$ ) values from both sets and controls.

## Mixed Micellization with Surfactants

Studying interactions between imipramine and non-ionic surfactants (e.g., Triton X-100) provides insight into behavior that models drug-biomembrane interactions [2].

- **Materials:** Imipramine hydrochloride, TX-100, solvents (aqueous, NaCl solution, urea solution).
- **Technique:** Tensiometry.
- **Procedure:**
  - Prepare mixtures of IMP and TX-100 in various molar ratios in different solvents (e.g., water,  $0.050 \text{ mol}\cdot\text{kg}^{-1}$  NaCl,  $0.250 \text{ mol}\cdot\text{kg}^{-1}$  urea).
  - Measure the critical micelle concentration (cmc) of pure components and their mixtures.
  - Analyze deviation of mixed cmc from ideal values to determine interaction parameter ( $\beta$ ).
  - Evaluate thermodynamic parameters of mixed micellization.
- **Complementary Technique:** UV–Visible spectroscopy can be used in aqueous systems to confirm interactions between drug and surfactant [2].

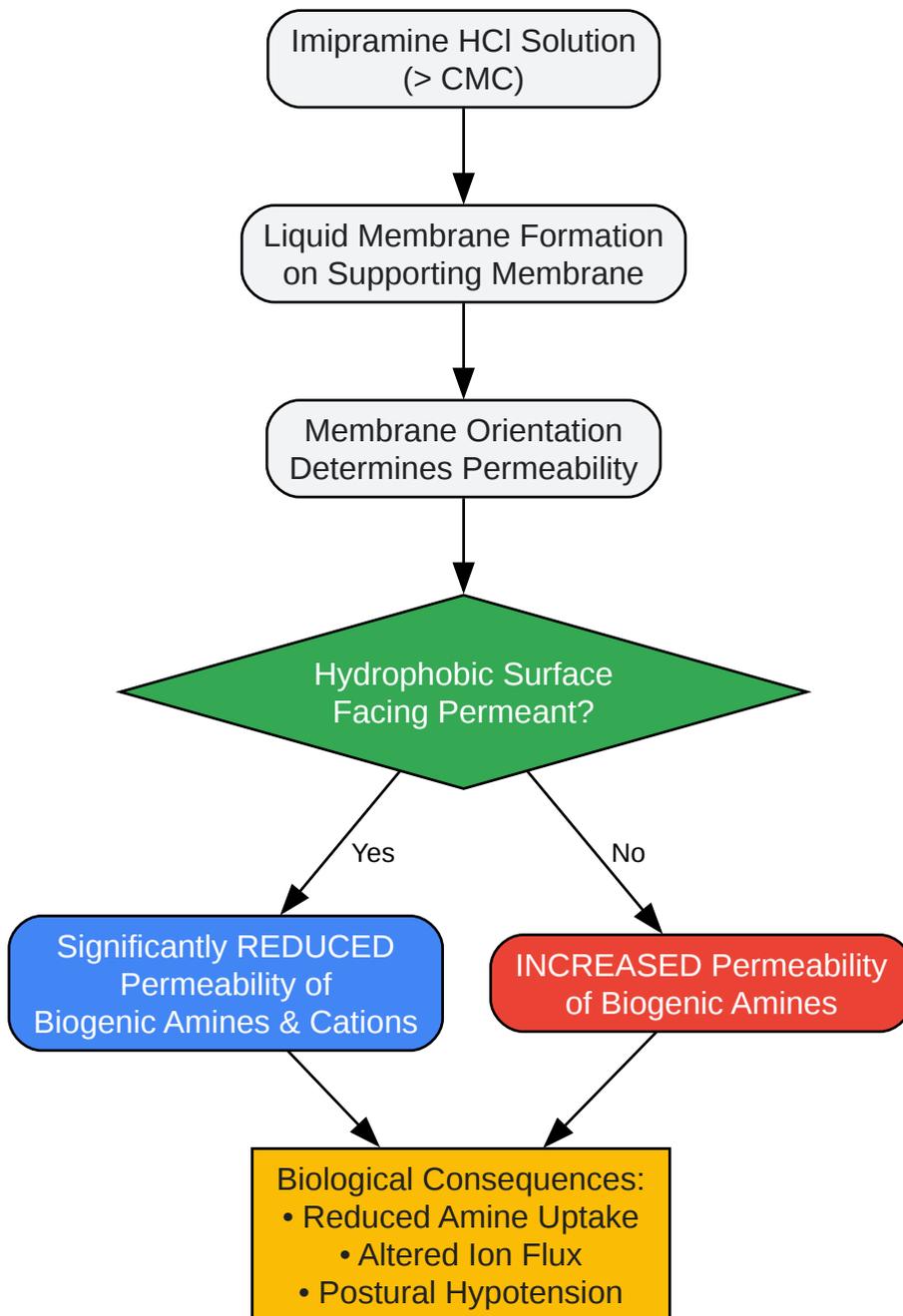
## Relationship to Pharmacological Action

The liquid membrane formation by imipramine is directly relevant to its clinical effects:

- **Reduced Biogenic Amine Uptake:** The liquid membrane interposed in the vicinity of nerve terminals reduces the access of permeants (biogenic amines) to active sites on the nerve membrane, contributing to reduced neuronal uptake [1].
- **Postural Hypotension:** Tricyclic antidepressants can cause a drop in blood pressure upon standing. The formed liquid membrane decreases permeability of calcium and sodium ions into vascular smooth muscle cells. This may decrease intracellular sodium, reduce vessel wall stiffness, and dampen responsiveness to constrictor stimuli, thereby lowering blood pressure [1].
- **Membrane Fluidity:** Ex-vivo and in-vitro studies show that imipramine can decrease membrane anisotropy (increase fluidity) in rat cortical membranes and affect phospholipid methylation, suggesting an impact on overall membrane architecture and function [3].

## Mechanism and Experimental Workflow

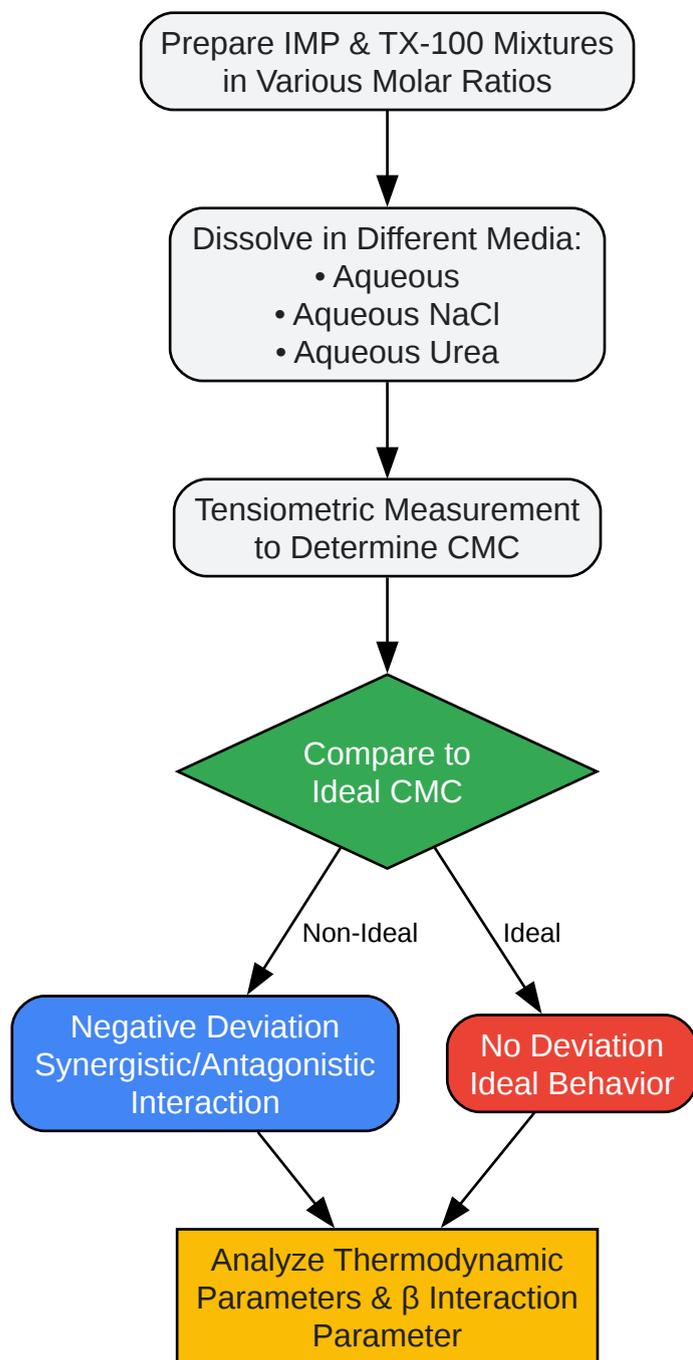
The diagram below summarizes the liquid membrane formation process and its biological consequences.



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> Liquid membrane formation by imipramine and its pharmacological effects.

The experimental workflow for investigating mixed micellization behavior is outlined below.



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> Workflow for studying imipramine-surfactant mixed micellization.

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